

# Fundamental chemical properties of 1-Methyl-2-benzimidazolinone for researchers

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## Compound of Interest

Compound Name: 1-Methyl-2-benzimidazolinone

Cat. No.: B159181

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## A Technical Guide to 1-Methyl-2-benzimidazolinone for Research Professionals

**Abstract:** This document provides a comprehensive technical overview of **1-Methyl-2-benzimidazolinone**, a heterocyclic compound of interest in medicinal chemistry and materials science. It is intended for researchers, chemists, and professionals in drug development. This guide covers the fundamental chemical and physical properties, spectroscopic data, established synthesis protocols, and safety information. All quantitative data is presented in tabular format for clarity and ease of comparison. Additionally, key experimental and logical workflows are visualized using diagrams to facilitate understanding.

## Chemical Identity and Physical Properties

**1-Methyl-2-benzimidazolinone**, also known as 3-methyl-1H-benzimidazol-2-one, is a derivative of benzimidazolinone, a bicyclic structure composed of a fused benzene and imidazolinone ring system.<sup>[1]</sup> The presence of a methyl group at the N1 position influences its solubility, reactivity, and biological interactions compared to the parent compound.

## Chemical Identifiers

The following table summarizes the key identifiers for **1-Methyl-2-benzimidazolinone**.

Identifier	Value	Reference
IUPAC Name	1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1849-01-0	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
InChI Key	PYEHNKXDXBNHQQ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	<chem>CN1C(=O)NC2=CC=CC=C12</chem>	<a href="#">[2]</a>
Synonyms	1-Methyl-1H-benzo[d]imidazol-2(3H)-one, 3-methyl-1H-benzimidazol-2-one	<a href="#">[3]</a> <a href="#">[4]</a>

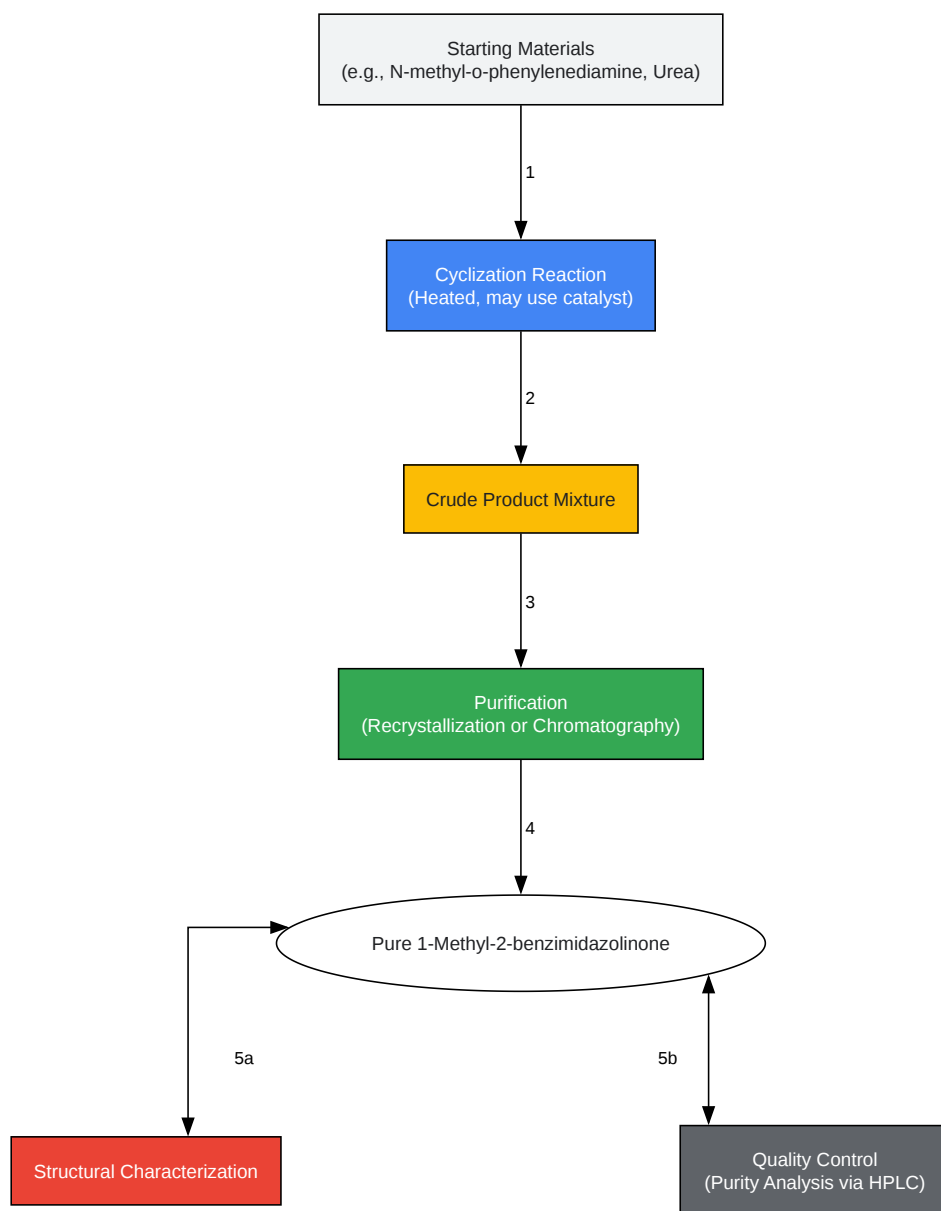
## Physicochemical Data

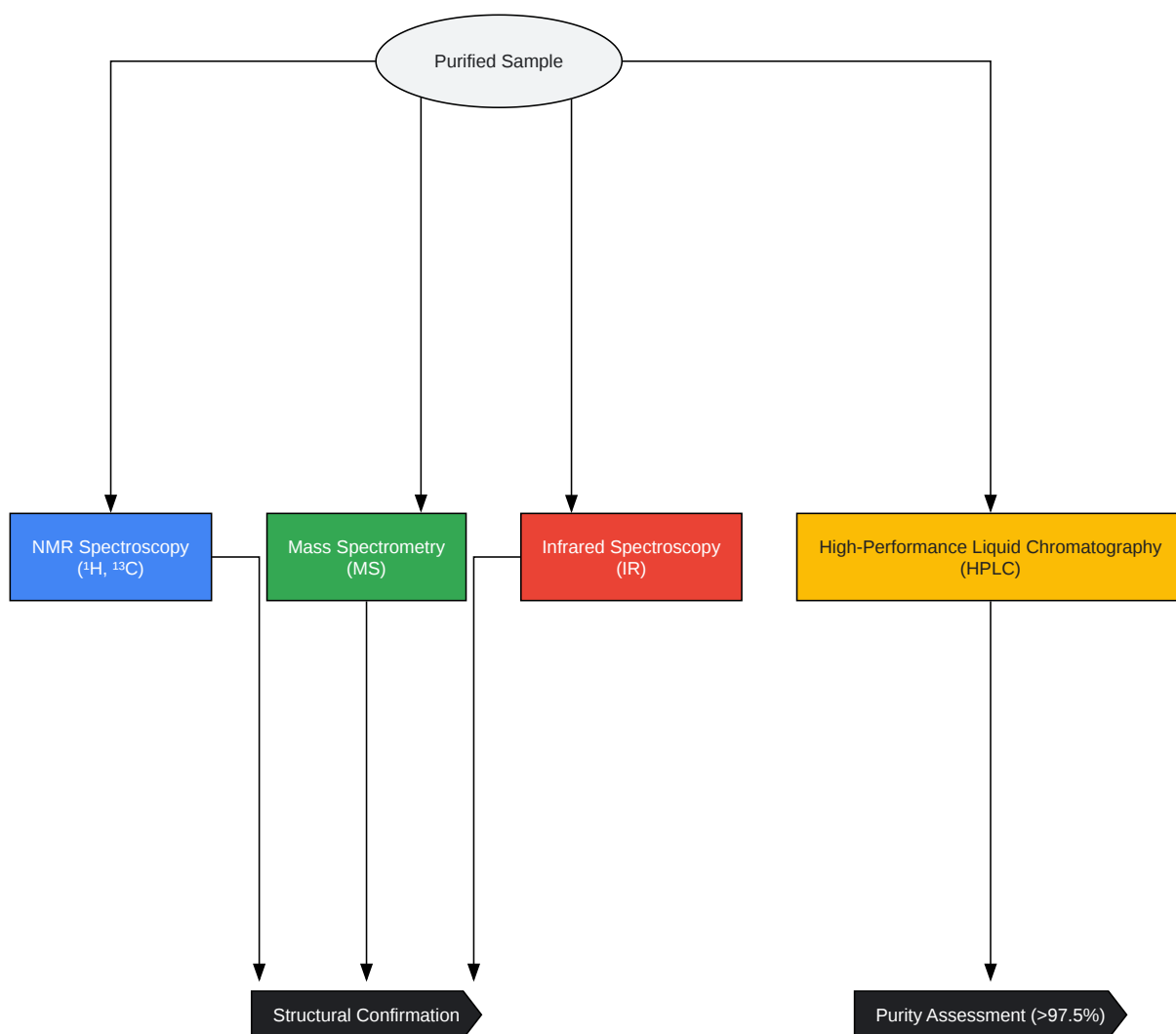
Key physical and computed chemical properties are outlined below, providing essential data for experimental design and computational modeling.

Property	Value	Reference
Molecular Weight	148.16 g/mol	[1][3]
Appearance	White to light beige crystalline powder	[2][3]
Melting Point	192-196°C	[2][3]
Density	1.213 g/cm <sup>3</sup>	[3]
pKa	12.29 ± 0.30 (Predicted)	[5]
XLogP3-AA	0.7	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]

## Synthesis and Characterization Workflow

The synthesis of benzimidazolone derivatives is a well-established area of organic chemistry.[6] A common and effective method involves the cyclization of o-phenylenediamine precursors. For **1-Methyl-2-benzimidazolinone**, a logical precursor is N-methyl-o-phenylenediamine, which can be cyclized using a variety of carbonylating agents.





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